N-(3,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidinone core substituted with a p-tolyl group at position 3 and a thioacetamide-linked 3,4-dimethylphenyl moiety. Its structure combines a fused heterocyclic system (benzofuropyrimidinone) with sulfur and amide functionalities, which are critical for modulating biological activity and physicochemical properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-16-8-12-20(13-9-16)30-26(32)25-24(21-6-4-5-7-22(21)33-25)29-27(30)34-15-23(31)28-19-11-10-17(2)18(3)14-19/h4-14H,15H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYSMOXWYMXUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents and conditions used in these reactions include:
Reagents: Aromatic amines, acyl chlorides, sulfur-containing compounds, and various catalysts.
Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may modify its chemical properties.
Substitution: Replacement of one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development, particularly for diseases where benzofuro[3,2-d]pyrimidine derivatives have shown efficacy.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide would depend on its specific biological target. Generally, compounds with a benzofuro[3,2-d]pyrimidine core may interact with enzymes, receptors, or other proteins, modulating their activity. The sulfanyl and acetamide groups could further influence its binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features:
- Benzofuropyrimidinone core: Provides rigidity and planar aromaticity, facilitating π-π stacking in target binding.
- Thioacetamide linker : Enhances hydrogen bonding and sulfur-mediated interactions (e.g., with cysteine residues in enzymes).
Comparative Analysis with Similar Compounds
Table 1: Substituent Variations and Physical Properties
Key Observations:
Quinazolinones () are more polar due to the additional carbonyl group, which may reduce cell permeability compared to benzofuropyrimidinones.
Substituent Effects :
- Electron-withdrawing groups (e.g., sulfamoyl in , trifluoromethyl in ): Increase acidity and hydrogen-bonding capacity, improving target affinity but possibly reducing oral absorption.
- Lipophilic groups (e.g., isopentyl in -dimethylphenyl in the target compound): Enhance logP values, favoring blood-brain barrier penetration .
- Methoxy groups (): Improve solubility via polar interactions but may shorten metabolic half-life.
Biological Activity Trends: Compounds with sulfamoylphenyl substituents () show notable antimicrobial activity, likely due to sulfonamide-mediated enzyme inhibition. Thienopyrimidinones () are reported in anticancer studies, where sulfur atoms facilitate redox interactions. The target compound’s p-tolyl group may confer selectivity toward kinases or receptors sensitive to hydrophobic interactions.
Physical Properties: High melting points (e.g., 315.5°C for compound 8 in ) correlate with crystalline stability, beneficial for formulation. Lower melting points in thienopyrimidinones (e.g., 170.5°C for compound 9 in ) suggest greater conformational flexibility .
Biological Activity
N-(3,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with significant biological activity, particularly in the context of cancer treatment and immunomodulation. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C27H23N3O3S
- Molecular Weight : 469.6 g/mol
- CAS Number : 872205-79-3
The structure includes a benzofuro[3,2-d]pyrimidine core, which is known for its diverse biological activities.
This compound primarily acts as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO is an enzyme involved in the metabolism of tryptophan to kynurenine, which plays a role in immune regulation and tumor immune evasion. By inhibiting IDO activity, this compound can potentially enhance anti-tumor immunity and improve the effectiveness of existing cancer therapies .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can:
- Inhibit tumor cell proliferation : The compound has been observed to reduce the viability of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| MCF7 (Breast) | 10.0 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 15.0 | Increased reactive oxygen species production |
Immunomodulatory Effects
In addition to its anticancer properties, this compound has been shown to modulate immune responses:
- Enhancement of T-cell activity : By inhibiting IDO, it promotes T-cell proliferation and activity against tumors.
- Reduction of immunosuppressive effects : The compound can counteract the immunosuppressive environment often created by tumors.
Case Studies
A notable study involved administering this compound in combination with a standard chemotherapy regimen in a murine model of breast cancer. Results demonstrated:
- Increased survival rates compared to control groups.
- Reduced tumor size and metastasis in treated animals.
These findings suggest that the compound could serve as an effective adjunct therapy in cancer treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
